2-Chloro-4,6-difluorobenzaldehyde

Catalog No.
S881148
CAS No.
1261493-54-2
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-difluorobenzaldehyde

CAS Number

1261493-54-2

Product Name

2-Chloro-4,6-difluorobenzaldehyde

IUPAC Name

2-chloro-4,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H

InChI Key

WEXRLMRQYDCTAT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C=O)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)F

2-Chloro-4,6-difluorobenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a chlorine atom at the second position, and fluorine atoms at the fourth and sixth positions. Its chemical formula is C₇H₃ClF₂O, with a molecular weight of 176.55 g/mol. The compound features an aldehyde functional group (-CHO) attached to the benzene ring, which significantly influences its reactivity and applications in various chemical processes .

While specific reactions involving 2-chloro-4,6-difluorobenzaldehyde are not extensively documented, it is expected to participate in typical reactions associated with aromatic aldehydes. These may include:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles.
  • Condensation Reactions: It may undergo condensation reactions to form more complex molecules.
  • Electrophilic Substitution: The presence of electron-withdrawing groups like fluorine and chlorine can deactivate the aromatic ring towards electrophilic substitution compared to unsubstituted benzene .

Synthesis of 2-chloro-4,6-difluorobenzaldehyde can be achieved through several methods:

  • Formylation of Chlorinated Aromatic Compounds: Techniques such as Vilsmeier-Haaf formylation or Gattermann-Koch reaction may be employed.
  • Knoevenagel Condensation: This involves the reaction of a suitable carbonyl compound with an active methylene compound in the presence of a base .

The synthesis often requires careful control of reaction conditions to avoid overreaction or degradation.

2-Chloro-4,6-difluorobenzaldehyde finds applications in various fields:

  • Material Science: It serves as a building block for synthesizing polymers and other complex organic materials.
  • Environmental Science: The compound has been studied for its role in photocatalytic degradation processes aimed at removing toxic compounds from the environment.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their unique electronic properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-chloro-4,6-difluorobenzaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
2-Chloro-5,6-difluorobenzaldehyde0.95Different substitution pattern; potential applications in agrochemicals .
4-Chloro-2,6-difluorobenzaldehyde0.98Variations in halogen positioning affect reactivity .
2-Chloro-4-fluorobenzaldehyde0.98Fewer fluorine atoms; different chemical properties .
6-Chloro-2-fluoro-3-methylbenzaldehyde0.98Methyl substitution alters physical properties .
2-Bromo-4,5-difluorobenzaldehyde0.95Bromine instead of chlorine changes reactivity profile .

These compounds illustrate the diversity within halogenated aromatic aldehydes and underscore the unique characteristics of 2-chloro-4,6-difluorobenzaldehyde resulting from its specific arrangement of substituents.

XLogP3

2.2

Dates

Modify: 2023-08-16

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